N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide
Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a 2-(methylthio) substituent on the aromatic ring and a hydroxy-tetrahydro-2H-pyran-4-ylpropyl side chain. The methylthio group at the 2-position may enhance lipophilicity and influence target binding, while the tetrahydro-2H-pyran (THP) moiety could improve solubility and metabolic stability compared to bulkier substituents .
Synthetic routes for analogous compounds (e.g., ) often employ amide coupling reagents like HBTU or BOP in tetrahydrofuran (THF), followed by purification via silica gel chromatography . While specific data on the target compound’s synthesis are unavailable, its structural features align with methodologies described in the literature.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-21-15-5-3-2-4-13(15)16(19)17-9-6-14(18)12-7-10-20-11-8-12/h2-5,12,14,18H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAZQRSZVDYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The compound features a tetrahydropyran ring, a hydroxy group, and a methylthio group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H23N3O6S |
| Molecular Weight | 349.4 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydropyran Ring : Cyclization of suitable precursors using acid or base catalysts.
- Introduction of Hydroxy Group : Hydroxylation reactions using oxidizing agents like hydrogen peroxide.
- Attachment of Methylthio Group : Utilization of methylthio derivatives in the synthesis process.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxy and methylthio groups enhance its ability to bind to specific enzymes and receptors, potentially modulating their activity.
The compound may exert its effects through:
- Enzyme Inhibition : Interfering with enzyme activity related to metabolic pathways.
- Receptor Modulation : Binding to receptors that influence cellular signaling processes.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancers.
- Neuroprotective Effects : Some investigations have pointed towards its potential neuroprotective properties in models of neurodegeneration.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Inhibits growth in breast and prostate cancer cells |
| Neuroprotective | Potential protective effects in neurodegenerative models |
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead for developing new anticancer therapies.
Comparison with Similar Compounds
Structural Analogues with 2-(Methylthio)benzamide Moieties
Several benzamide derivatives share the 2-(methylthio) aromatic substitution but differ in side-chain composition, leading to varied pharmacological profiles:
Key Insights :
- Thiazolidinone Derivatives (): These compounds exhibit broad-spectrum antimicrobial and anticancer activity, likely due to the thiazolidinone-hydrazine linker and halogenated benzylidene groups. Their higher melting points (215–246°C) suggest crystalline stability, while the target compound’s THP side chain may confer better solubility .
- Heterocyclic Methylthio Derivatives () : Substitution with thienyl or oxadiazolyl groups enhances binding to targets like kinases or viral proteases. However, the target compound’s THP group may reduce off-target interactions compared to bulkier heterocycles .
Analogues with Tetrahydro-2H-pyran (THP) Substituents
The THP group is a critical feature shared with compounds such as 3-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazol-3-yl}-N-(tetrahydropyran-4-yl)benzamide (). This moiety is associated with:
Therapeutic Target Overlap
- Kinase Inhibition : Benzamide derivatives like ABT-737 () inhibit CDK9, a kinase critical in cancer progression. The target’s methylthio and THP groups may similarly modulate kinase binding pockets .
- Antimicrobial Activity: Thiazolidinone-linked benzamides () disrupt microbial membranes or enzymes. The target’s hydroxy group could enhance interactions with bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
